11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid
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Overview
Description
Meteneprost is a synthetic analog of prostaglandin E2, known for its potent biological activities. It is primarily used in medical applications, particularly for the termination of early pregnancy. Meteneprost is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meteneprost can be synthesized through various synthetic methods. One common route involves the reaction of 16,16-dimethyl-PGE2 bis(trimethylsilyl) ether with methylene iodide in the presence of a base . The reaction conditions typically include:
Solvent: Tetrahydrofuran
Temperature: Room temperature
Reagents: Methylene iodide, base (e.g., potassium carbonate)
Industrial Production Methods
Industrial production of Meteneprost involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Starting Materials: 16,16-dimethyl-PGE2 bis(trimethylsilyl) ether
Reagents: Methylene iodide, base
Purification: Chromatographic techniques to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
Meteneprost undergoes various chemical reactions, including:
Oxidation: Meteneprost can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert Meteneprost to its corresponding alcohols.
Substitution: Meteneprost can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Meteneprost has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used for the termination of early pregnancy.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
Meteneprost exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors, leading to the activation of intracellular signaling pathways that result in various physiological responses. In the context of pregnancy termination, Meteneprost induces uterine contractions and cervical dilation, facilitating the expulsion of the uterine contents .
Comparison with Similar Compounds
Similar Compounds
Misoprostol: Another prostaglandin analog used for medical termination of pregnancy.
Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction.
Uniqueness of Meteneprost
Meteneprost is unique due to its structural modifications, which enhance its stability and potency compared to other prostaglandin analogs. Its extended half-life and specific receptor binding properties make it a valuable compound in medical applications .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-methylidenecyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866845 |
Source
|
Record name | 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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